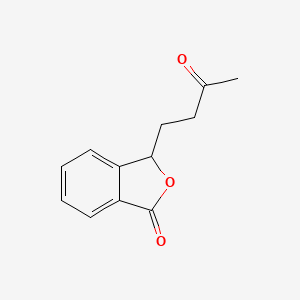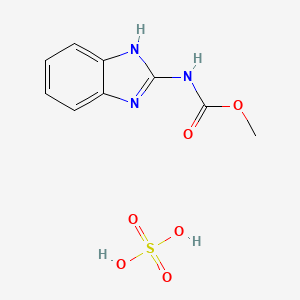
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1H-benzimidazol-2-yl)carbamate typically involves the reaction of methyl chloroformate with 2-aminobenzimidazole . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of methyl N-(1H-benzimidazol-2-yl)carbamate involves the use of continuous processes to ensure high yield and purity . The process typically includes the synthesis of methyl chloroformate from phosgene and methanol, followed by cyanoammoniation to form methyl cyanocarbamate . The final step involves hydrolysis of methyl cyanocarbamate with ammonia to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . It is stable to heat but unstable to acid and alkali .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Methyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of fungal biology and plant pathology.
Medicine: Investigated for its potential anticancer properties and its effects on cell division.
Industry: Used in the formulation of fungicides for agricultural and horticultural applications.
Mécanisme D'action
Methyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles during cell division . This leads to the malsegregation of chromosomes and ultimately inhibits the growth of fungal pathogens . The molecular targets include tubulin proteins, and the pathways involved are related to microtubule dynamics and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benomyl: A systemic fungicide that degrades to form carbendazim.
Thiophanate-methyl: Another fungicide that degrades to form carbendazim.
Mebendazole: An anthelmintic that shares a similar benzimidazole structure.
Uniqueness
Methyl N-(1H-benzimidazol-2-yl)carbamate is unique due to its broad-spectrum activity against a wide range of fungal pathogens and its ability to be used in various agricultural and horticultural applications . Its stability and effectiveness make it a valuable tool in disease control .
Propriétés
Numéro CAS |
23424-63-7 |
|---|---|
Formule moléculaire |
C9H11N3O6S |
Poids moléculaire |
289.27 g/mol |
Nom IUPAC |
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid |
InChI |
InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4) |
Clé InChI |
IIMPDLKQWSJLCO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



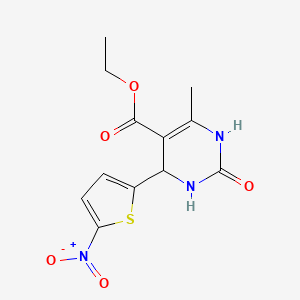
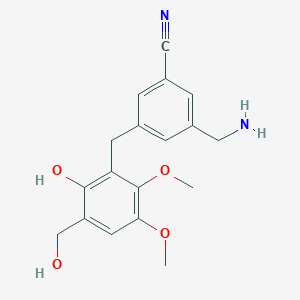

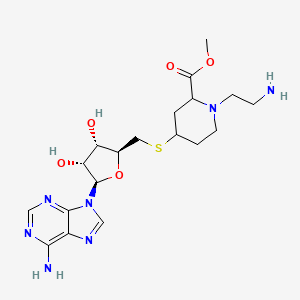

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
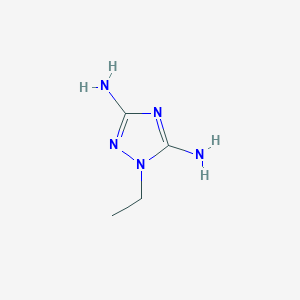
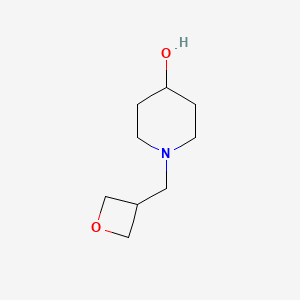
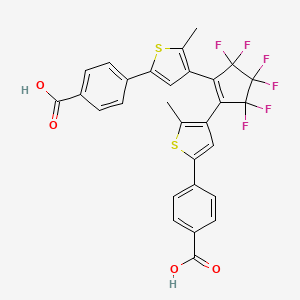
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
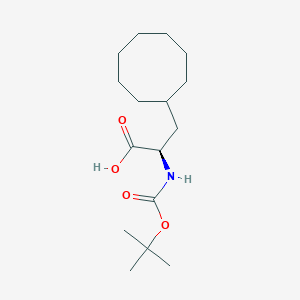
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
